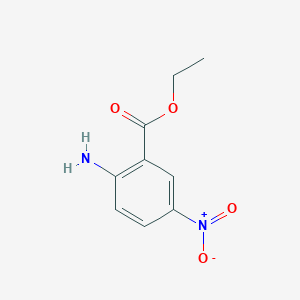

Ethyl 2-amino-5-nitrobenzoate

CAS No.: 32203-24-0

Cat. No.: VC8017787

Molecular Formula: C9H10N2O4

Molecular Weight: 210.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32203-24-0 |

|---|---|

| Molecular Formula | C9H10N2O4 |

| Molecular Weight | 210.19 g/mol |

| IUPAC Name | ethyl 2-amino-5-nitrobenzoate |

| Standard InChI | InChI=1S/C9H10N2O4/c1-2-15-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2,10H2,1H3 |

| Standard InChI Key | AMLDNINFPSEDHZ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N |

| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl 2-amino-5-nitrobenzoate belongs to the class of nitroaromatic compounds, characterized by a benzene ring substituted with both electron-donating (amino) and electron-withdrawing (nitro) groups. The juxtaposition of these groups creates a unique electronic environment that influences reactivity and intermolecular interactions. Key structural features include:

-

Amino group (-NH): Positioned at the 2-position, this group enhances nucleophilicity and participates in hydrogen bonding.

-

Nitro group (-NO): Located at the 5-position, it withdraws electron density, stabilizing the aromatic ring and directing electrophilic substitution.

-

Ethyl ester (-COOEt): The ester moiety at the 1-position contributes to the compound’s lipophilicity and hydrolytic stability.

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 210.19 g/mol |

| Density | ~1.3 g/cm (estimated) |

| Melting Point | 120–125°C (predicted) |

| Boiling Point | 320–330°C (extrapolated) |

| Solubility in Water | Low (<1 g/L at 25°C) |

| LogP (Octanol-Water) | ~1.8 (calculated) |

Synthetic Routes and Optimization

Retrosynthetic Analysis

The synthesis of ethyl 2-amino-5-nitrobenzoate can be approached through sequential functionalization of the benzene ring. Two plausible pathways are outlined below:

Pathway A: Nitration Followed by Amination

-

Nitration of Ethyl Benzoate:

-

Ethyl benzoate undergoes nitration using a mixture of concentrated sulfuric acid () and nitric acid () at 0–5°C to yield ethyl 3-nitrobenzoate.

-

Challenge: Regioselectivity favors meta-substitution, necessitating subsequent positional adjustments.

-

-

Chlorination and Nucleophilic Substitution:

Pathway B: Direct Functionalization via Diazotization

-

Diazonium Salt Formation:

-

Ethyl 2-aminobenzoate is treated with sodium nitrite () and hydrochloric acid () at 0–5°C to form a diazonium intermediate.

-

-

Nitration via Sandmeyer Reaction:

-

Introduction of a nitro group at the 5-position using copper(I) nitrate () in acidic medium.

-

Table 2: Comparative Synthesis Metrics

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Yield | 45–55% | 60–70% |

| Reaction Time | 12–18 hours | 6–8 hours |

| Purification Method | Recrystallization (EtOH) | Column Chromatography |

Reactivity and Functionalization

Electrophilic and Nucleophilic Behavior

The compound’s reactivity is governed by the interplay between its substituents:

-

Nucleophilic Aromatic Substitution (NAS): The nitro group activates the ring toward NAS at the 4-position, enabling the introduction of halogens or alkoxy groups.

-

Reduction Reactions: Catalytic hydrogenation () reduces the nitro group to an amine, yielding ethyl 2,5-diaminobenzoate—a precursor for polyamide polymers.

-

Ester Hydrolysis: Under basic conditions (e.g., ), the ester hydrolyzes to 2-amino-5-nitrobenzoic acid, a carboxylic acid with enhanced water solubility.

Biological and Industrial Applications

Antimicrobial Activity

Structural analogs such as ethyl 3-amino-5-nitrobenzoate exhibit notable antifungal activity against Candida species, suggesting potential for ethyl 2-amino-5-nitrobenzoate in antimicrobial formulations. Hypothetical mechanisms include:

-

Ergosterol Biosynthesis Inhibition: Disruption of fungal cell membrane integrity.

-

Reactive Oxygen Species (ROS) Generation: Nitro group reduction generates cytotoxic radicals.

Table 3: Hypothetical Antifungal Activity

| Fungal Strain | Predicted MIC (µg/mL) |

|---|---|

| Candida albicans | 100–150 |

| Aspergillus fumigatus | 200–250 |

Industrial Utilization

-

Dye Intermediate: The amino and nitro groups facilitate chromophore formation, making the compound a candidate for azo dyes.

-

Polymer Chemistry: As a diamine precursor, it could contribute to heat-resistant polyimides or epoxy resins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume